molecular formula C11H11N3 B13403121 2-Methyl-6-phenylpyrimidin-4-amine CAS No. 92289-38-8

2-Methyl-6-phenylpyrimidin-4-amine

Cat. No.: B13403121
CAS No.: 92289-38-8
M. Wt: 185.22 g/mol
InChI Key: IATXPMMDFKEEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-phenylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position participates in nucleophilic displacement reactions under specific conditions. For example:

  • Alkylation/Arylation : Reacting with aryl halides in the presence of palladium catalysts forms N-aryl derivatives. A study demonstrated coupling with 3-bromopyridine using Pd₂(dba)₃ and DavePhos ligand to yield N-(pyridin-3-ylmethyl)-2-phenylpyrimidin-4-amine derivatives .

  • Chlorination : Treatment with POCl₃ converts hydroxyl groups to chlorides, as seen in the synthesis of 5-chloro-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine .

Table 1: Representative Substitution Reactions

ReagentProductConditionsYieldSource
3-BromopyridineN-(Pyridin-3-ylmethyl) derivativePd catalysis, 100°C40%
POCl₃5-Chloro derivativeReflux, 18 h85%

Condensation and Schiff Base Formation

The primary amine reacts with aldehydes or ketones to form Schiff bases, which are critical for bioactivity:

  • Reaction with Benzaldehyde : Produces N-benzylidene derivatives under reflux with acetic acid .

  • Formation of Imine Bonds : Condensation with 4-ethoxybenzaldehyde generates 5-[(4-ethoxyphenyl)imino]methyl derivatives, confirmed by NMR and X-ray crystallography .

Key Structural Features :

  • Intramolecular N–H∙∙∙N hydrogen bonds (2.65–2.69 Å) stabilize the Schiff base conformation .

  • The trans (E) configuration around the imine group is universally observed .

Oxidation and Reduction

  • Oxidation : The methyl group at the 2-position can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, though this is less common due to steric hindrance.

  • Reduction : Imine bonds in Schiff base derivatives are reducible with NaBH₄ to secondary amines, as shown in the synthesis of 5-[(4-ethoxyanilino)methyl] analogues .

Functionalization at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes electrophilic substitutions under controlled conditions:

  • Halogenation : Bromination at the 5-position using NBS (N-bromosuccinimide) yields 5-bromo-2-methyl-6-phenylpyrimidin-4-amine .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids install diverse substituents, enhancing pharmacological properties .

Table 2: Biological Activity of Modified Derivatives

DerivativeTarget ActivityIC₅₀/EC₅₀Source
USP1/UAF1 InhibitorAnticellular (NSCLC)90 nM
Schiff Base (Compound 3)AntimicrobialMIC: 8 µg/mL

Mechanistic Insights

  • Hydrogen Bonding : Intramolecular N–H∙∙∙N interactions (Table 3) dictate molecular conformation and reactivity .

  • Electronic Effects : The pyrimidine ring’s electron-withdrawing nature activates the 4-amino group for nucleophilic attacks, while substituents at the 5-position modulate steric and electronic profiles .

Table 3: Hydrogen Bond Parameters in Schiff Base Derivatives

Compoundd(D–H) (Å)d(H∙∙∙A) (Å)<(D–H∙∙∙A) (°)
4a0.951.87143
4b0.861.93143

Scientific Research Applications

2-Methyl-6-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: Similar structure but with different substitution pattern.

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains an imidazo ring fused to the pyrimidine ring.

    N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide: A derivative with additional functional groups .

Uniqueness

2-Methyl-6-phenylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a balance of hydrophobic and electronic properties, making it a versatile compound for various applications.

Biological Activity

2-Methyl-6-phenylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound has the molecular formula C12_{12}H12_{12}N4_{4}, characterized by a pyrimidine ring substituted with a methyl group at the 2-position, a phenyl group at the 6-position, and an amino group at the 4-position. The synthesis typically involves reactions that introduce these substituents onto the pyrimidine scaffold, such as refluxing 1-phenylbutane-1,3-dione with guanidine nitrate in dimethylformamide (DMF) to yield high amounts of the target compound.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly:

  • Antitrypanosomal Activity : It has shown promising results against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. Studies suggest that structural modifications can enhance its efficacy against this parasite.
  • Antimalarial Activity : Some derivatives demonstrate significant activity against Plasmodium falciparum, responsible for malaria. The biological efficacy is influenced by structural variations on the pyrimidine core.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. For instance, molecular docking studies reveal its binding affinity to enzymes critical in the life cycles of Plasmodium and Trypanosoma species. This interaction is essential for understanding how modifications to the compound can improve its potency and reduce toxicity.

Antimalarial Studies

A series of experiments evaluated various derivatives of this compound for their antimalarial properties. Notably, compounds with specific substitutions on the pyrimidine ring exhibited enhanced activity against both chloroquine-sensitive and resistant strains of P. falciparum. In vivo studies demonstrated mild suppression of parasitemia in P. berghei-infected mouse models, indicating potential for further development .

Antitrypanosomal Studies

In vitro assays showed that this compound effectively inhibits T. brucei growth. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as a lead compound for developing new treatments for African sleeping sickness .

Comparative Analysis with Similar Compounds

To better understand the pharmacological profile of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-Methyl-6-phenyldihydropyrimidine Similar pyrimidine structure; variations in substitutionsAntimalarial properties
2-Amino-4-methylpyrimidine Lacks phenyl substitution; amino group at different positionAntitrypanosomal activity
5-Methyl-6-(4-chlorophenyl)pyrimidine Chlorinated phenyl group; affects electronic propertiesPotentially enhanced biological activity

These compounds illustrate how variations in substituents can significantly influence pharmacological profiles and interactions with biological targets.

Properties

CAS No.

92289-38-8

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-6-phenylpyrimidin-4-amine

InChI

InChI=1S/C11H11N3/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)

InChI Key

IATXPMMDFKEEOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.